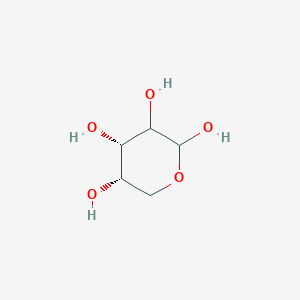

(4S,5S)-oxane-2,3,4,5-tetrol

Description

Properties

CAS No. |

87-72-9 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(4S,5S)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4?,5?/m0/s1 |

InChI Key |

SRBFZHDQGSBBOR-VVZXFQNISA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

melting_point |

158 - 160 °C |

Other CAS No. |

28697-53-2 50986-18-0 87-72-9 |

physical_description |

White odorless powder; [Alfa Aesar MSDS] |

solubility |

500.0 mg/mL |

Synonyms |

Arabinose L Arabinose L-Arabinose |

Origin of Product |

United States |

Metabolic Pathways and Mechanisms of L + Arabinose

Prokaryotic L-(+)-Arabinose Catabolism

Prokaryotes employ distinct strategies for the breakdown of L-arabinose. Bacteria, such as Escherichia coli, predominantly use an isomerase-based pathway that converts L-arabinose into an intermediate of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgbiologyreader.com In contrast, some archaea utilize an oxidative pathway that degrades L-arabinose to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. nih.govnih.gov

The most extensively studied pathway for L-arabinose catabolism in bacteria is the isomerase pathway, governed by the ara operon. nih.govwikipedia.org In Escherichia coli, this operon, also known as the araBAD operon, contains the structural genes that encode the three essential enzymes for converting L-arabinose into D-xylulose-5-phosphate. wikipedia.orgbiologyreader.com The expression of these genes is tightly regulated, allowing the bacterium to efficiently metabolize L-arabinose when it is available. wikipedia.org This pathway is notable for being free of redox reactions. researchgate.net

The conversion of L-arabinose to a central metabolic intermediate occurs through a three-step enzymatic cascade. microbiologyresearch.orgwikipedia.org

L-Arabinose Isomerase (encoded by araA) : The first step is the isomerization of L-arabinose into L-ribulose. wikipedia.orgwikipedia.org This reaction is catalyzed by L-arabinose isomerase (EC 5.3.1.4), an enzyme belonging to the family of isomerases that interconvert aldoses and ketoses. wikipedia.orgnih.gov

L-Ribulokinase (encoded by araB) : The L-ribulose formed in the first step is then phosphorylated. L-Ribulokinase (EC 2.7.1.16) catalyzes the transfer of a phosphate group from ATP to L-ribulose, producing L-ribulose-5-phosphate and ADP. wikipedia.orgwikipedia.orguniprot.org This phosphorylation is a crucial step that traps the sugar intermediate within the cell. nih.gov

L-Ribulose-5-Phosphate 4-Epimerase (encoded by araD) : The final enzyme in the cascade, L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4), catalyzes the stereochemical inversion at the C4 position of L-ribulose-5-phosphate to yield D-xylulose-5-phosphate. wikipedia.orgwikipedia.org This enzyme facilitates the entry of the carbon skeleton from L-arabinose into a major metabolic route. ebi.ac.uk

| Enzyme | Gene | EC Number | Reaction Catalyzed |

|---|---|---|---|

| L-Arabinose Isomerase | araA | 5.3.1.4 | L-Arabinose ⇌ L-Ribulose |

| L-Ribulokinase | araB | 2.7.1.16 | L-Ribulose + ATP → L-Ribulose-5-phosphate + ADP |

| L-Ribulose-5-Phosphate 4-Epimerase | araD | 5.1.3.4 | L-Ribulose-5-phosphate ⇌ D-Xylulose-5-phosphate |

The product of the araBAD enzymatic cascade, D-xylulose-5-phosphate, is a key intermediate in the pentose phosphate pathway (PPP). microbiologyresearch.orgwikipedia.orgebi.ac.ukresearchgate.net The PPP is a central metabolic route that links the metabolism of five-carbon sugars with that of six-carbon sugars like glucose. wikipedia.org D-xylulose-5-phosphate, along with ribose-5-phosphate, is converted by the enzymes transketolase and transaldolase into glycolytic intermediates, namely fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. researchgate.net This integration allows the carbon from L-arabinose to be completely oxidized for energy production via glycolysis and the TCA cycle or to be used in various biosynthetic processes. nih.gov

In contrast to the bacterial isomerase pathway, certain archaea, particularly haloarchaea such as Haloferax volcanii and thermoacidophilic Sulfolobus species, employ an oxidative pathway to catabolize L-arabinose. nih.govnih.gov This pathway involves a series of oxidation and dehydration steps that convert L-arabinose into α-ketoglutarate, an intermediate of the TCA cycle. nih.govnih.govnih.gov

The initial and committing step in the archaeal oxidative pathway is the oxidation of L-arabinose, catalyzed by L-arabinose dehydrogenase (L-AraDH). nih.gov In H. volcanii, this enzyme is a homotetrameric protein that uses either NADP+ or NAD+ as a cofactor to oxidize L-arabinose to L-arabinonolactone, which is then likely hydrolyzed to L-arabinoate. nih.govnih.gov Studies involving deletion mutants have confirmed that L-AraDH is essential for growth on L-arabinose in these organisms. nih.gov Phylogenetic analysis has shown that this archaeal L-AraDH represents a novel cluster within the short-chain dehydrogenase/reductase (SDR) enzyme superfamily. nih.gov

Following the initial oxidation of L-arabinose, the resulting L-arabinoate undergoes a series of enzymatic reactions to form α-ketoglutarate. nih.govnih.gov While the complete pathway is still under investigation in all relevant species, research in H. volcanii has identified several subsequent enzymes. These include a pentonolactonase and a pentanonate dehydratase. nih.gov The pathway converges with D-xylose degradation, utilizing a 2-keto-3-deoxypentanonate dehydratase and an α-ketoglutarate semialdehyde dehydrogenase to produce the final product, α-ketoglutarate. nih.gov This directly feeds the carbon from L-arabinose into the central TCA cycle for energy generation.

| Step | Key Enzyme | Product |

|---|---|---|

| Initial Oxidation | L-Arabinose Dehydrogenase (L-AraDH) | L-Arabinonolactone / L-Arabinoate |

| Intermediate Conversions | Pentonolactonase, Pentanonate dehydratase, 2-keto-3-deoxypentanonate dehydratase | α-Ketoglutarate Semialdehyde |

| Final Oxidation | α-Ketoglutarate Semialdehyde Dehydrogenase | α-Ketoglutarate |

Archaeal Oxidative Degradation Pathway

Eukaryotic L-(+)-Arabinose Catabolism

In the eukaryotic domain, particularly within the fungal kingdom, L-(+)-arabinose serves as a vital carbon source, derived from the degradation of plant-based materials like hemicellulose and pectin. vtt.finih.gov Fungi have evolved a unique oxidoreductase pathway to channel L-(+)-arabinose into central metabolism. nih.gov This pathway is distinctly different from the isomerase-based pathways commonly found in bacteria. nih.govresearchgate.net

Fungal Oxidoreductase Pathway

The fungal catabolism of L-(+)-arabinose is a multi-step process characterized by a series of reduction and oxidation reactions. nih.gov This pathway ultimately converts L-(+)-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. nih.govresearchgate.net The core of this metabolic route was primarily elucidated through studies in biotechnologically significant fungi such as Aspergillus niger and Trichoderma reesei. nih.gov

The conversion of L-(+)-arabinose to D-xylulose-5-phosphate is accomplished through a five-step enzymatic cascade. nih.govnih.gov

Aldose Reductase : The pathway initiates with the reduction of L-(+)-arabinose to L-arabinitol. nih.gov This reaction is catalyzed by an aldose reductase. In Aspergillus niger, a specific L-arabinose reductase, LarA, is primarily responsible for this step and is upregulated in the presence of L-arabinose. nih.gov In contrast, Trichoderma reesei predominantly utilizes its D-xylose reductase (XYL1) for this initial reduction. nih.gov

L-Arabinitol Dehydrogenase : The L-arabinitol formed is then oxidized to L-xylulose by L-arabinitol 4-dehydrogenase. nih.govnih.gov

L-Xylulose Reductase : L-xylulose is subsequently reduced to xylitol (B92547). This step is catalyzed by L-xylulose reductase. nih.govacs.org The gene for this enzyme, lxr1, was identified in T. reesei, and its product, LXRI, shows the highest affinity for L-xylulose. nih.gov Further research has identified additional L-xylulose reductases, such as LXR3 in T. reesei, which are essential for efficient L-arabinose catabolism. acs.org

Xylitol Dehydrogenase : Xylitol, which is also an intermediate in the D-xylose catabolic pathway, is oxidized to D-xylulose by xylitol dehydrogenase. nih.govnih.gov

Xylulokinase : In the final, irreversible step, D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase, thereby entering the pentose phosphate pathway for further metabolism. nih.gov

Table 1: Key Enzymes in the Fungal L-(+)-Arabinose Oxidoreductase Pathway

| Step | Enzyme | Abbreviation | Substrate | Product | Organism(s) of Study |

| 1 | L-Arabinose Reductase | LarA | L-(+)-Arabinose | L-Arabinitol | Aspergillus niger nih.gov |

| 2 | L-Arabinitol 4-Dehydrogenase | LAD1 | L-Arabinitol | L-Xylulose | Trichoderma reesei nih.gov |

| 3 | L-Xylulose Reductase | LXR1 / LXR3 | L-Xylulose | Xylitol | Trichoderma reesei nih.govacs.org |

| 4 | Xylitol Dehydrogenase | XDH1 | Xylitol | D-Xylulose | Trichoderma reesei nih.gov |

| 5 | Xylulokinase | XkiA | D-Xylulose | D-Xylulose-5-Phosphate | Aspergillus niger nih.gov |

L-(+)-Arabinose Biosynthesis in Plants

In stark contrast to fungi that catabolize it, plants synthesize L-(+)-arabinose as a fundamental component of their cell walls. nih.govoup.com L-(+)-arabinose is a major constituent of pectic polysaccharides (rhamnogalacturonan I and II) and glycoproteins such as arabinogalactan (B145846) proteins (AGPs). nih.gov The synthesis occurs not with the free sugar, but in its activated nucleotide sugar form, UDP-L-arabinose. nih.govnih.gov

De Novo Synthesis from Nucleotide Sugars

The primary route for L-(+)-arabinose synthesis in plants is a de novo pathway that starts from more common nucleotide sugars. nih.govjst.go.jp The direct precursor for UDP-L-arabinose is UDP-D-xylose. nih.govnih.gov This pathway ensures a steady supply of arabinosyl units for incorporation into a wide array of structural and signaling molecules within the plant cell. oup.com

The key enzymatic step in the de novo synthesis of UDP-L-arabinose is the 4-epimerization of UDP-D-xylose. nih.govnih.gov This reaction is catalyzed by UDP-D-xylose 4-epimerases (UXEs).

In the model plant Arabidopsis thaliana, the major enzyme responsible for this conversion is encoded by the MUR4 gene. nih.govnih.gov The MUR4 protein is a type-II membrane protein located in the Golgi apparatus, which is the site of polysaccharide and glycoprotein (B1211001) synthesis. nih.govnih.gov This localization suggests that the synthesis of UDP-L-arabinose is spatially coordinated with its utilization by glycosyltransferases. nih.gov Mutants lacking a functional MUR4 gene (mur4) exhibit a significant reduction (around 50%) in the L-arabinose content of their cell walls, highlighting the enzyme's critical role. nih.govnih.gov

However, mur4 mutants are not completely devoid of L-arabinose, indicating the existence of alternative synthesis pathways. nih.gov Research has shown that several cytosolic UDP-glucose 4-epimerases (UGEs) in Arabidopsis, such as AtUGE1 and AtUGE3, possess a secondary, bifunctional UXE activity. nih.govresearchgate.net These cytosolic enzymes can also catalyze the conversion of UDP-D-xylose to UDP-L-arabinose, contributing to the total cellular pool and explaining the residual L-arabinose found in mur4 mutants. nih.gov This dual-location synthesis (Golgi and cytosol) may allow for diversified use of L-arabinose in various cellular processes. nih.govresearchgate.net

Table 2: Key Enzymes in the De Novo Biosynthesis of UDP-L-Arabinose in Plants

| Enzyme | Abbreviation / Gene | Cellular Location | Function | Organism of Study |

| UDP-D-Xylose 4-Epimerase | MUR4 | Golgi Apparatus | Main enzyme for the 4-epimerization of UDP-D-xylose to UDP-L-arabinose. nih.govnih.gov | Arabidopsis thaliana |

| UDP-Glucose 4-Epimerase | UGE1, UGE3 | Cytosol | Bifunctional enzyme with UXE activity, contributing to cytosolic UDP-L-arabinose synthesis. nih.govresearchgate.net | Arabidopsis thaliana |

Salvage Pathway for Free L-(+)-Arabinose

Free L-(+)-arabinose, released from the degradation of various plant cell wall polymers and glycoproteins, can be recycled and utilized through specific salvage pathways. nih.gov These pathways differ between organisms, such as plants and bacteria, but ultimately serve to convert the free sugar into a metabolically active form.

In plants, a salvage pathway exists to recycle free L-arabinose, which is particularly important for detoxifying high concentrations of this sugar. nih.gov The pathway begins in the cytosol with the phosphorylation of L-arabinose at the first carbon position by the enzyme L-arabinokinase (ARA1) , which produces L-arabinose 1-phosphate. nih.gov Subsequently, UDP-sugar pyrophosphorylase (USP) , an enzyme with broad substrate specificity, converts L-arabinose 1-phosphate into UDP-L-arabinopyranose (UDP-L-Arap) . nih.govpnas.org This nucleotide sugar can then be used for the synthesis of new L-arabinose-containing molecules. nih.gov The physiological significance of this pathway is highlighted by the severe growth defects observed in Arabidopsis mutants lacking a functional L-arabinokinase when exposed to high levels of L-arabinose. nih.gov

Table 1: Key Enzymes in the Plant L-(+)-Arabinose Salvage Pathway

| Enzyme | Abbreviation | Reaction Catalyzed | Location |

|---|---|---|---|

| L-arabinokinase | ARA1 | L-arabinose + ATP → L-arabinose 1-phosphate + ADP | Cytosol |

| UDP-sugar pyrophosphorylase | USP | L-arabinose 1-phosphate + UTP → UDP-L-arabinopyranose + PPi | Cytosol |

In many bacteria, such as Escherichia coli, L-arabinose is metabolized through a well-characterized phosphorylative pathway. researchgate.netnih.gov This pathway, encoded by the araBAD operon, involves a series of three enzymatic steps that convert L-arabinose into an intermediate of the pentose phosphate pathway. nih.govmicrobiologyresearch.orgwikipedia.org First, L-arabinose isomerase (AraA) catalyzes the isomerization of L-arabinose into L-ribulose . nih.govresearchgate.net Next, L-ribulokinase (AraB) phosphorylates L-ribulose to form L-ribulose-5-phosphate . nih.govresearchgate.net Finally, L-ribulose-5-phosphate 4-epimerase (AraD) converts L-ribulose-5-phosphate into D-xylulose-5-phosphate , which directly enters the pentose phosphate pathway for further metabolism. nih.govmicrobiologyresearch.orgresearchgate.net

Beyond this common phosphorylative route, some bacteria utilize non-phosphorylative pathways for pentose metabolism, which can convert L-arabinose into intermediates like pyruvate (B1213749) and glycolaldehyde (B1209225) or α-ketoglutarate without forming phosphorylated sugars. researchgate.netnih.gov

Table 2: Enzymes of the Bacterial L-(+)-Arabinose Phosphorylative Pathway

| Enzyme | Gene | Reaction Catalyzed |

|---|---|---|

| L-arabinose isomerase | araA | L-arabinose ⇌ L-ribulose |

| L-ribulokinase | araB | L-ribulose + ATP → L-ribulose-5-phosphate + ADP |

| L-ribulose-5-phosphate 4-epimerase | araD | L-ribulose-5-phosphate ⇌ D-xylulose-5-phosphate |

Interconnections with other Pentose and Hexose (B10828440) Metabolic Pathways

The metabolism of L-(+)-arabinose is intricately linked with central carbohydrate metabolic routes, including other pentose pathways and hexose metabolism.

The most direct link is to the Pentose Phosphate Pathway (PPP) . youtube.com In both bacteria and fungi, the catabolic pathways for L-arabinose converge to produce D-xylulose-5-phosphate . microbiologyresearch.orgnih.govnih.gov This compound is a key intermediate in the non-oxidative branch of the PPP, allowing the carbon skeleton of L-arabinose to be channeled into central metabolism. wikipedia.org Through the action of transketolase and transaldolase, D-xylulose-5-phosphate can be converted into glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate, or used for the synthesis of other pentoses like ribose-5-phosphate, a precursor for nucleotides. wikipedia.orgresearchgate.net

The connection to hexose metabolic pathways is also significant. In plants, the de novo synthesis of UDP-L-arabinose, the activated form used for building polymers, begins with hexose-derived molecules. nih.gov The pathway starts with UDP-glucose , which is converted to UDP-glucuronic acid and then to UDP-xylose. nih.govresearchgate.net UDP-xylose is finally epimerized to UDP-L-arabinose, directly linking hexose metabolism to the synthesis of arabinose-containing compounds. nih.govresearchgate.net Furthermore, research has shown that L-arabinose can influence hexose metabolism by suppressing gluconeogenesis, the pathway for glucose synthesis from non-carbohydrate precursors. rsc.org This effect is mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. rsc.org The catabolism of other hexoses like fructose, galactose, and mannose also produces intermediates that are part of glycolysis, a pathway that is tightly interconnected with the pentose phosphate pathway. youtube.com

Table 3: Key Interconnecting Molecules in L-(+)-Arabinose Metabolism

| Molecule | Connecting Pathway | Significance |

|---|---|---|

| D-xylulose-5-phosphate | Pentose Phosphate Pathway | Direct entry point for the carbon from L-arabinose into central metabolism. researchgate.netnih.gov |

| Xylitol | D-xylose Metabolism (Fungi) | Common intermediate in the fungal catabolic pathways for L-arabinose and D-xylose. nih.gov |

| UDP-glucose | Hexose Metabolism (Plants) | Ultimate precursor for the de novo synthesis of UDP-L-arabinose. nih.gov |

| Fructose-6-phosphate / Glyceraldehyde-3-phosphate | Glycolysis / Gluconeogenesis | Products of the pentose phosphate pathway that link L-arabinose metabolism to glycolysis. researchgate.net |

Enzymology of L + Arabinose Transformation

L-Arabinose Isomerase (EC 5.3.1.4)

L-arabinose isomerase (AI) is a pivotal enzyme in the bacterial L-arabinose catabolic pathway, catalyzing the reversible isomerization of the aldose L-arabinose to the ketose L-ribulose. wikipedia.orgplos.org This enzyme belongs to the family of isomerases, specifically the intramolecular oxidoreductases that interconvert aldoses and ketoses. wikipedia.org Beyond its native substrate, L-arabinose isomerase is notable for its ability to catalyze the conversion of D-galactose to D-tagatose, a rare sugar with applications as a low-calorie sweetener. wikipedia.orgmdpi.comnih.gov This dual substrate capability has made it a subject of extensive research for industrial biocatalysis. nih.gov

The catalytic action of L-arabinose isomerase proceeds via a proton transfer mechanism, specifically through an ene-diol intermediate. creative-enzymes.com The enzyme binds the sugar in its closed, cyclic form and facilitates the ring opening to create an open-chain conformation, which is necessary for the isomerization reaction. creative-enzymes.com

The substrate specificity of L-arabinose isomerase can vary significantly between microbial sources, but the highest activity is generally observed with L-arabinose. mdpi.com Many AIs also show considerable activity towards D-galactose. mdpi.com For instance, the enzyme from Klebsiella pneumoniae displays its highest activity on L-arabinose, followed by D-galactose. mdpi.com Its activity with L-arabinose is 3.15 times higher than with D-galactose. mdpi.com In contrast, some isomerases, like the one from Bifidobacterium adolescentis, exhibit a higher specificity for D-galactose than for L-arabinose, making them particularly attractive for D-tagatose production. frontiersin.org The specificity of this enzyme for various aldoses was found to be 100% for D-galactose, 82.4% for L-arabinose, and 67.2% for D-glucose, with no conversion observed for D-mannose. frontiersin.org

Kinetic parameters further illustrate these differences. The L-arabinose isomerase from Bifidobacterium adolescentis (BAAI) showed a Km of 22.4 mM for D-galactose and a higher Km of 40.2 mM for L-arabinose, indicating a stronger binding affinity for D-galactose. frontiersin.org Conversely, the enzyme from Bacillus amyloliquefaciens had a Km of 92.8 mM for L-arabinose and a much higher Km of 251.6 mM for D-galactose, showing a clear preference for its native substrate. mdpi.com

Table 1: Comparative Kinetic Parameters of L-Arabinose Isomerases

The activity and stability of L-arabinose isomerases are often dependent on the presence of divalent metal ions. creative-enzymes.comacs.org Manganese (Mn²⁺) is a commonly required cofactor, particularly for enzymes from thermophilic organisms. nih.govnih.gov For example, the L-arabinose isomerase from Klebsiella pneumoniae reaches its maximal activity in the presence of 1.0 mM Mn²⁺. mdpi.com Similarly, the enzyme from Thermotoga maritima shows an increased apparent optimum temperature (from 85°C to 90°C) in the presence of metal ions like Co²⁺ and Mn²⁺. nih.gov These ions are often crucial for maintaining the structural integrity of the enzyme at elevated temperatures, which is a desirable trait for industrial processes as higher temperatures can shift the reaction equilibrium toward D-tagatose formation. mdpi.comacs.orgnih.gov

However, not all AIs are strictly metal-dependent. An enzyme from the endophytic Bacillus amyloliquefaciens was found to be active without the addition of metallic ions. mdpi.com While its activity was enhanced by about 65% in the presence of Mn²⁺, the ion was not essential for catalysis itself but played a role in improving thermostability. mdpi.com In another case, the L-arabinose isomerase from Clostridium hylemonae required 1 mM of Mg²⁺ as a cofactor for maximal activity. plos.org The dependence on specific ions can vary, with some enzymes being inhibited by ions such as Pb²⁺, Cr²⁺, Ba²⁺, and Hg²⁺. mdpi.com

Structurally, L-arabinose isomerases are typically multimeric proteins, often existing as homohexamers or homotetramers. mdpi.comnih.gov For example, the native enzyme from Klebsiella pneumoniae is a homohexamer with a total molecular mass of approximately 336 kDa, composed of 56 kDa subunits. mdpi.com The enzyme from Thermotoga maritima is a homotetramer with a mass of 232 kDa. nih.gov

Crystal structure analyses of AIs, such as those from Escherichia coli (PDB: 2AJT) and Geobacillus kaustophilus (PDB: 2HXG), have provided significant insights into their function. wikipedia.orgmdpi.com These studies reveal that metal ions are often located in the active site, playing a direct role in catalysis and substrate binding. mdpi.comnih.gov Comparative studies between thermophilic and mesophilic AIs highlight key differences. Thermophilic AIs, like the one from Geobacillus kaustophilus, are highly dependent on divalent metal ions for both catalytic activity and thermostability at high temperatures. nih.gov Structural analysis showed that Mn²⁺ binding mediates intersubunit interactions that are critical for forming the substrate-binding site and maintaining the enzyme's structural integrity during catalysis at elevated temperatures. nih.gov In contrast, some mesophilic enzymes have a lower metal requirement. researchgate.net

L-(+)-Arabinose Reductases and Dehydrogenases

In contrast to the bacterial pathway, many fungi utilize a reductive pathway for L-arabinose catabolism. This pathway involves an initial reduction of L-arabinose to L-arabinitol, followed by a series of oxidation steps. nih.govhmdb.ca

The first step in the fungal L-arabinose catabolic pathway is the reduction of L-arabinose to L-arabinitol, a reaction catalyzed by an aldose reductase. hmdb.ca In Aspergillus niger, a specific L-arabinose reductase, designated LarA, has been identified. nih.gov This enzyme is distinct from the D-xylose reductase (XyrA) used in D-xylose metabolism, indicating that the organism employs different enzymes depending on the available pentose (B10789219). nih.gov The larA gene is upregulated during growth on L-arabinose. nih.gov While the LarA enzyme can also reduce D-xylose, it exhibits a significantly higher affinity for L-arabinose, with a Km value of 54 mM for L-arabinose compared to 155 mM for D-xylose. nih.gov This NADPH-specific reductase is essential for the efficient utilization of L-arabinose in these organisms. nih.govnih.gov

Following the initial reduction, L-arabinitol is oxidized by a dehydrogenase. Two such enzymes have been characterized based on the position of oxidation:

L-Arabinitol 4-dehydrogenase (EC 1.1.1.12): This enzyme catalyzes the NAD⁺-dependent oxidation of L-arabinitol to L-xylulose. wikipedia.orgnih.gov Its systematic name is L-arabinitol:NAD⁺ 4-oxidoreductase (L-xylulose-forming). wikipedia.org This enzyme is a critical component of the fungal L-arabinose catabolic pathway, and its structure has been determined for the enzyme from Neurospora crassa. nih.gov In Hypocrea jecorina (Trichoderma reesei), this enzyme (Lad1) is essential for L-arabinose catabolism. nih.gov

L-Arabinitol 2-dehydrogenase (EC 1.1.1.13): This enzyme catalyzes the NAD⁺-dependent oxidation of L-arabinitol at the second carbon, producing L-ribulose. wikipedia.org Its systematic name is L-arabinitol:NAD⁺ 2-oxidoreductase (L-ribulose-forming). wikipedia.org

Both dehydrogenases are part of the broader family of oxidoreductases and play key roles in pentose and glucuronate interconversions. wikipedia.orgwikipedia.org

L-Xylulose Reductases

L-xylulose reductase (EC 1.1.1.10) is an enzyme that catalyzes the reduction of L-xylulose to xylitol (B92547), utilizing NADP+ as a cofactor. wikipedia.org This enzyme is also known as carbonyl reductase II. wikipedia.org In humans, it is encoded by the DCXR gene and plays a role in the uronate cycle of glucose metabolism. wikipedia.orguniprot.org By producing xylitol, an osmolyte, L-xylulose reductase may contribute to water absorption and cellular osmoregulation in the proximal renal tubules of the kidney. wikipedia.orguniprot.orgnih.gov

The enzyme is not limited to mammalian systems and has been studied in various microorganisms, including yeast and fungi. nih.gov A deficiency in L-xylulose reductase activity in humans leads to pentosuria, a metabolic disorder characterized by the excessive excretion of L-xylulose in the urine. wikipedia.orgmedlineplus.gov

L-xylulose reductase belongs to the superfamily of short-chain oxidoreductases and can act on a range of substrates, including various pentoses, tetroses, trioses, and alpha-dicarbonyl compounds. wikipedia.orgnih.gov The reaction catalyzed by L-xylulose reductase is reversible, with xylitol and NADP+ as substrates and L-xylulose, NADPH, and H+ as products. wikipedia.org

L-Arabinose Dehydrogenases in Oxidative Pathways

L-arabinose dehydrogenase (EC 1.1.1.46) is a key enzyme in the oxidative pathway of L-arabinose metabolism, catalyzing the conversion of L-arabinose to L-arabino-γ-lactone. nih.govnih.gov This reaction is the first step in an alternative pathway for L-arabinose utilization in some bacteria, such as Azospirillum brasiliense, which can convert L-arabinose to α-ketoglutarate. nih.govnih.gov

This enzyme typically prefers NADP+ over NAD+ as a coenzyme. nih.govnih.gov Interestingly, kinetic studies have revealed that L-arabinose dehydrogenase can also exhibit high catalytic efficiency for D-galactose. nih.govnih.gov However, gene knockout studies have confirmed that the enzyme's primary role in vivo is in L-arabinose metabolism. nih.gov

The crystal structure of L-arabinose dehydrogenase from Azospirillum brasiliense has been elucidated, providing insights into its catalytic mechanism and substrate specificity. nih.gov The structure reveals that specific amino acid residues, such as Asn173, Trp152, Trp231, and His119, are crucial for catalysis and substrate binding. nih.gov In the haloarchaeon Haloferax volcanii, a novel type of L-arabinose dehydrogenase has been identified that is involved in the oxidative degradation of L-arabinose to α-ketoglutarate. nih.gov This archaeal enzyme is a homotetrameric protein and can use both NADP+ and NAD+ as coenzymes. nih.gov

| Enzyme | EC Number | Source Organism | Substrate(s) | Product(s) | Coenzyme Preference |

| L-Xylulose Reductase | 1.1.1.10 | Humans, Yeast, Fungi | L-Xylulose | Xylitol | NADP+ |

| L-Arabinose Dehydrogenase | 1.1.1.46 | Azospirillum brasiliense | L-Arabinose, D-Galactose | L-Arabino-γ-lactone | NADP+ > NAD+ |

| L-Arabinose Dehydrogenase | Not specified | Haloferax volcanii | L-Arabinose | L-Arabinoate | NADP+ and NAD+ |

Kinases and Epimerases in L-(+)-Arabinose Metabolism

The phosphorylation and subsequent epimerization of L-arabinose intermediates are critical steps in its metabolic pathway, primarily facilitated by kinases and epimerases. These enzymes ensure the conversion of L-arabinose into a form that can enter the central pentose phosphate (B84403) pathway.

L-Ribulokinase

L-ribulokinase (EC 2.7.1.16) is responsible for the phosphorylation of L-ribulose, a product of L-arabinose isomerization. researchgate.net This enzyme catalyzes the transfer of a phosphate group from ATP to L-ribulose, forming L-ribulose-5-phosphate. nih.govmicrobiologyresearch.org This step is crucial as it "traps" the sugar intermediate within the cell and prepares it for the subsequent epimerization reaction.

In many bacteria, the gene encoding L-ribulokinase, often designated as araB, is part of the well-characterized ara operon, which controls the catabolism of L-arabinose. researchgate.netnih.gov The expression of this operon is typically induced by the presence of L-arabinose. nih.gov In some organisms, like Clostridium acetobutylicum, a novel ribulokinase, AraK, has been identified which is a nonorthologous replacement for the more commonly found AraB. nih.gov

L-Ribulose-5-Phosphate 4-Epimerase

L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4) catalyzes the reversible epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate. researchgate.netwikipedia.org This is a pivotal step that links the L-arabinose-specific pathway to the central pentose phosphate pathway. wikipedia.orgebi.ac.uk D-xylulose-5-phosphate is an intermediate in the pentose phosphate pathway and can be further metabolized by enzymes like transketolase and transaldolase. nih.gov

The gene for this enzyme, often named araD, is also a component of the ara operon in bacteria like E. coli. wikipedia.orgnih.gov The enzyme itself is typically a homotetramer and its mechanism involves a retro-aldol cleavage followed by an aldol (B89426) reaction to achieve the inversion of stereochemistry at the C-4 position. wikipedia.orgebi.ac.uknih.gov

Xylulokinase

Xylulokinase (EC 2.7.1.17) is an enzyme that phosphorylates D-xylulose to produce D-xylulose-5-phosphate. oup.comoup.com While its primary role is in the metabolism of D-xylose, it is relevant to the L-arabinose pathway because its product, D-xylulose-5-phosphate, is the same as that produced by L-ribulose-5-phosphate 4-epimerase. oup.comoup.com

In the context of L-arabinose metabolism, the action of L-ribulose-5-phosphate 4-epimerase directly feeds into the step where xylulokinase would act in the D-xylose pathway. In some organisms, particularly yeasts like Saccharomyces cerevisiae, the efficiency of the xylulokinase reaction has been identified as a rate-limiting step in the fermentation of pentose sugars. oup.comnih.gov Interestingly, some xylulokinases have been shown to also accept D-ribulose as a substrate, demonstrating a degree of substrate promiscuity. oup.comnih.gov

| Enzyme | EC Number | Substrate(s) | Product(s) | Key Role in L-Arabinose Metabolism |

| L-Ribulokinase | 2.7.1.16 | L-Ribulose, ATP | L-Ribulose-5-phosphate, ADP | Phosphorylation of the isomerized product of L-arabinose. |

| L-Ribulose-5-Phosphate 4-Epimerase | 5.1.3.4 | L-Ribulose-5-phosphate | D-Xylulose-5-phosphate | Connects the L-arabinose pathway to the pentose phosphate pathway. |

| Xylulokinase | 2.7.1.17 | D-Xylulose, ATP | D-Xylulose-5-phosphate, ADP | Metabolizes the product of the L-ribulose-5-phosphate 4-epimerase reaction. |

Glycoside Hydrolases Involved in L-(+)-Arabinose Release from Polysaccharides

L-arabinose is a major component of plant cell wall polysaccharides, such as hemicelluloses (e.g., arabinoxylans and arabinogalactans) and pectins. microbiologyresearch.orgusda.gov The release of L-arabinose from these complex polymers is a critical first step for its utilization by many microorganisms and is accomplished by a class of enzymes known as glycoside hydrolases. nih.govmicrobenotes.com

Specifically, α-L-arabinofuranosidases (EC 3.2.1.55) are key enzymes that catalyze the hydrolysis of α-L-arabinofuranosyl residues from the non-reducing ends of these polysaccharides. nih.gov These enzymes exhibit a range of specificities, targeting α-1,2, α-1,3, and α-1,5-L-arabinofuranosidic linkages. nih.gov The action of α-L-arabinofuranosidases is often synergistic with other hemicellulases, such as xylanases, to achieve complete degradation of the complex hemicellulose structure. usda.govnih.gov

The diversity of α-L-arabinofuranosidases is reflected in their classification into different glycoside hydrolase (GH) families, including GH3, GH43, GH51, GH54, and GH62, based on their amino acid sequences. nih.gov For instance, an α-L-arabinofuranosidase from Aspergillus kawachii belongs to GH family 54 and possesses a carbohydrate-binding module (CBM42) that specifically binds to the arabinofuranose side chains of hemicellulose, enhancing the enzyme's efficiency. nih.gov

Research has also focused on thermostable α-L-arabinofuranosidases, such as those from the GH159 family, for their potential in industrial applications involving the breakdown of lignocellulosic biomass. nih.gov These enzymes can efficiently cleave arabinose from arabinoxylooligosaccharides. nih.gov The synergistic action of different arabinofuranosidases, as well as their cooperation with other hemicellulases like xylanases and acetyl xylan (B1165943) esterases, is crucial for the efficient saccharification of plant biomass. nih.gov

| Enzyme Family | Specific Enzyme Example | Source Organism | Polysaccharide Substrates | Key Function |

| GH54 | AkAbf54 | Aspergillus kawachii | Arabinoxylan, L-Arabinan | Hydrolyzes α-L-arabinofuranosidic bonds. nih.gov |

| GH43, GH54, GH62 | TrAbf62A (GH62) | Trichoderma reesei | Arabinoxylan | Releases arabinose from hemicellulose. mdpi.com |

| GH159 | Gaf159A | Caldicellulosiruptor species | Arabinoxylooligosaccharides | Thermostable cleavage of arabinose from oligosaccharides. nih.gov |

| Not specified | TtAbf43 | Thermothelomyces thermophila | Arabinoxylan | Removes O-3-linked arabinofuranose moieties. nih.gov |

Alpha-L-Arabinofuranosidases (e.g., GHF 3, GHF 51)

Alpha-L-arabinofuranosidases (EC 3.2.1.55) are exo-acting enzymes that catalyze the hydrolysis of terminal, non-reducing α-L-arabinofuranosyl residues from a variety of substrates, including arabinoxylans, arabinans, and arabinogalactans. wikipedia.orgresearchgate.net This action is crucial for exposing the backbone of these complex polysaccharides to further enzymatic degradation. researchgate.netresearchgate.net These enzymes are found across several glycoside hydrolase families, with GH3 and GH51 being prominent examples. nih.govnih.gov

Glycoside Hydrolase Family 3 (GH3)

GH3 is a large and functionally diverse family of enzymes that includes not only α-L-arabinofuranosidases but also β-D-glucosidases, β-D-xylosidases, and N-acetyl-β-D-glucosaminidases. nih.gov Enzymes in this family typically operate through a retaining mechanism for the hydrolysis of aryl glycosides, which involves a catalytic nucleophile (Asp) and a catalytic acid/base (Glu). nih.gov While many GH3 enzymes are annotated as β-glucosidases, some have been shown to exhibit α-L-arabinofuranosidase activity. nih.gov The functional diversity within this family highlights the importance of biochemical characterization to determine the precise substrate specificity of each enzyme. nih.gov

Glycoside Hydrolase Family 51 (GHF 51)

GH51 is a major family of α-L-arabinofuranosidases that specifically hydrolyze α-1,2, α-1,3, and α-1,5-L-arabinofuranosidic linkages. cazypedia.orgmdpi.com These enzymes are retaining glycoside hydrolases, employing a classical Koshland double-displacement mechanism. cazypedia.orgnih.gov The catalytic machinery involves two conserved glutamic acid residues that function as the catalytic nucleophile and the general acid/base. cazypedia.orgnih.gov Structurally, GH51 enzymes typically consist of a catalytic (β/α)8 barrel domain and a β-sandwich domain. cazypedia.org Many GH51 enzymes have been shown to be active on a broad range of arabinose-containing polysaccharides and oligosaccharides. mdpi.comnih.gov

Research Findings on Alpha-L-Arabinofuranosidases

| Enzyme/Source Organism | GH Family | Substrate(s) | Key Findings | Reference |

|---|---|---|---|---|

| Prevotella bryantii B14 | GH3 | Aryl-glycosides, Xylan-derived oligosaccharides | Demonstrated functional diversity with some members exhibiting β-xylosidase activity instead of the annotated β-glucosidase activity. | nih.gov |

| Geobacillus stearothermophilus T-6 | GH51 | Aryl-α-L-arabinofuranosides | Detailed kinetic studies identified Glu175 as the acid/base catalyst and Glu294 as the nucleophile. | cazypedia.org |

| Pseudomonas cellulosa | GH51 | Arabinan (B1173331), Arabinoxylan, Arabino-oligosaccharides | Exhibited broad substrate specificity, removing α-1,2 and α-1,3-linked arabinose side chains. Glu-194 and Glu-321 were identified as key catalytic residues. | nih.gov |

| Aspergillus niger An76 | GH51 (AbfC) | p-nitrophenyl-α-l-arabinofuranoside (pNP-AraF) | Showed higher activity on the synthetic substrate pNP-AraF compared to natural polysaccharides. | nih.gov |

Endo-Arabinanases

Endo-arabinanases (EC 3.2.1.99), also known as endo-1,5-α-L-arabinanases, are enzymes that catalyze the endohydrolysis of 1,5-α-arabinofuranosidic linkages within the backbone of arabinan polymers. wikipedia.orgnih.gov This action breaks down the main chain of the polysaccharide, producing arabino-oligosaccharides (AOS) of varying lengths. jmb.or.krnih.gov These enzymes are crucial for the degradation of pectic arabinans.

Most known endo-arabinanases belong to the glycoside hydrolase family 43 (GH43). jmb.or.krnih.gov Structurally, these enzymes typically feature a five-bladed β-propeller fold in their catalytic domain, which is well-suited for the specific recognition and cleavage of the arabinan backbone. jmb.or.kr While they primarily act on the internal linkages of arabinan, their activity can be hindered by the presence of arabinose side chains. nih.gov Therefore, the synergistic action of endo-arabinanases and α-L-arabinofuranosidases is often required for the complete degradation of complex arabinans. nih.govjmb.or.kr

Research Findings on Endo-Arabinanases

| Enzyme/Source Organism | GH Family | Substrate(s) | Key Findings | Reference |

|---|---|---|---|---|

| Bacillus subtilis | GH43 | Arabinan | The enzyme was purified and shown to degrade arabinan into arabino-oligosaccharides. | wikipedia.org |

| Aspergillus tubingensis | Not specified | Arabinan | Characterized for its ability to catalyze the endohydrolysis of (1->5)-α-arabinofuranosidic linkages. | nih.gov |

| Cellvibrio japonicus | GH43 | Arabinan | Identified as part of a system that degrades the main chain of arabinan via an endo-acting mechanism. | nih.gov |

| Bacillus licheniformis | GH43 | Arabinan | Characterized by a five-bladed β-propeller fold structure for hydrolyzing internal α-1,5-L-arabinofuranosidic linkages. | researchgate.net |

Genetic and Transcriptional Regulation of L + Arabinose Metabolism

The L-Arabinose Operon (ara Operon) in Enterobacteriaceae (e.g., Escherichia coli, Salmonella)

In bacteria such as Escherichia coli and Salmonella, the genes responsible for the transport and metabolism of L-arabinose are organized into a functional unit known as the ara operon. wikipedia.org This operon, also referred to as the araBAD operon, includes three structural genes: araB, araA, and araD. wikipedia.orgyoutube.com These genes encode for L-ribulokinase, L-arabinose isomerase, and L-ribulose-5-phosphate-4-epimerase, respectively, which collaboratively convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgresearchgate.net The expression of these structural genes is meticulously regulated by the AraC protein and the catabolite activator protein (CAP)-cAMP complex. wikipedia.org

The regulatory region of the ara operon is complex, containing multiple binding sites for these regulatory proteins. It includes the promoter for the structural genes (PBAD), the promoter for the regulatory gene araC (PC), and several operator and initiator sites (araO1, araO2, araI1, and araI2). wikipedia.orgpnas.orgyoutube.com

The AraC protein is a key regulator of the ara operon, exhibiting a remarkable dual functionality as both a repressor and an activator. wikipedia.orguniprot.orgunam.mx This dual role is dictated by the presence or absence of L-arabinose. AraC functions as a homodimer, with each monomer comprising a DNA-binding domain and a dimerization domain that also binds to arabinose. wikipedia.orgigem.org

In the absence of L-arabinose, the AraC protein adopts a conformation that acts as a repressor. wikipedia.orgfrontiersin.org In this state, one monomer of the AraC dimer binds to the operator site araO2, located upstream of the PBAD promoter, while the other monomer binds to the initiator site araI1. uniprot.orgpathbank.org This binding to two distant DNA sites, separated by approximately 210 base pairs, results in the formation of a DNA loop. nih.govwashington.edu

When L-arabinose is present, it functions as an allosteric inducer, binding to the dimerization domain of AraC and triggering a conformational change. wikipedia.orgnih.gov This change shifts the binding preference of the AraC dimer. Instead of binding to araO2 and araI1, the arabinose-bound AraC dimer preferentially binds to the adjacent initiator sites, araI1 and araI2. uniprot.orgjh.edu In this configuration, AraC acts as an activator, promoting the transcription of the araBAD genes. uniprot.orgjh.edu This "light switch" mechanism, where arabinose binding flips the protein from a repressing to an activating state, is a central feature of ara operon regulation. igem.orgjh.edu

Table 1: Dual Regulatory Function of AraC Protein

| Condition | AraC Conformation | DNA Binding Sites | Regulatory Effect on araBAD |

|---|---|---|---|

| Absence of L-Arabinose | Repressor | araO2 and araI1 | Repression (DNA looping) |

| Presence of L-Arabinose | Activator | araI1 and araI2 | Activation of transcription |

The formation of a DNA loop is the physical basis for the repression of the araBAD promoter in the absence of L-arabinose. nih.govnih.gov The simultaneous binding of a single AraC dimer to the araO2 and araI1 sites brings these distant DNA sequences into close proximity, physically bending the intervening DNA. washington.edunih.gov This loop structure effectively blocks the access of RNA polymerase to the PBAD promoter, thereby inhibiting the initiation of transcription. pathbank.orgjh.edu

The stability and formation of this repression loop are sensitive to the spacing between the araO2 and araI1 sites. Studies have shown that the helical phasing of these sites on the DNA molecule is critical for efficient loop formation and repression. washington.edu The addition or deletion of base pairs that rotate one site to the opposite face of the DNA helix can significantly hinder repression. washington.edu Research has also defined the physical constraints of this loop, with an upper size limit of approximately 500 base pairs for effective repression. washington.edu

The expression of the ara operon is also subject to catabolite repression, a global regulatory mechanism that ensures bacteria preferentially metabolize glucose over other carbon sources. This regulation is mediated by the Catabolite Activator Protein (CAP), also known as the cAMP Receptor Protein (CRP), and its allosteric effector, cyclic AMP (cAMP). unam.mxcallutheran.edu

When glucose levels are low, intracellular cAMP levels rise. quora.com cAMP binds to CAP, forming the CAP-cAMP complex. callutheran.eduquora.com This complex then binds to a specific site in the ara regulatory region, located upstream of the PBAD promoter. researchgate.netnih.gov The binding of the CAP-cAMP complex enhances the recruitment of RNA polymerase to the promoter, thereby positively regulating the transcription of the araBAD genes. callutheran.edupearson.com Therefore, for maximal induction of the ara operon, two conditions must be met: L-arabinose must be present to convert AraC into its activator form, and glucose must be absent to allow the formation and binding of the CAP-cAMP complex. wikipedia.orgresearchgate.net The CAP-cAMP complex is also involved in the positive regulation of the araC gene itself. researchgate.netnih.gov

The expression of the regulatory gene araC is itself a regulated process, a phenomenon known as autoregulation. wikipedia.org The AraC protein negatively controls its own synthesis by binding to an operator site, araO1, which is located within the regulatory region of the araC gene. wikipedia.orgpathbank.org When the concentration of AraC protein becomes high, it binds to araO1 and physically obstructs the binding of RNA polymerase to the PC promoter, thus inhibiting the transcription of the araC gene. wikipedia.orgpathbank.org This negative feedback loop ensures that the cellular levels of the AraC regulator are maintained within an appropriate range. nih.gov

Transcriptional Regulation in other Microbial Systems

While the E. coliara operon is the archetypal model, the regulation of L-arabinose metabolism varies in other microorganisms, showcasing diverse evolutionary strategies for controlling the utilization of this sugar.

In different bacterial phyla, distinct families of transcriptional regulators have been identified that control the expression of L-arabinose catabolism genes.

Bacteroides thetaiotaomicron : In this prominent human gut bacterium, a novel transcriptional regulator, BtAraR, has been identified. nih.govresearchgate.net BtAraR belongs to the NrtR family of transcription factors. Unlike the AraC protein in E. coli, which can act as both an activator and a repressor, BtAraR functions as a repressor. nih.gov In the absence of L-arabinose, BtAraR binds to the operator regions of the arabinose utilization genes, blocking their transcription. L-arabinose acts as a negative effector, binding to BtAraR and causing a conformational change that prevents it from binding to DNA, thus derepressing the genes. nih.govoup.com

Bacillus subtilis : In this Gram-positive bacterium, the L-arabinose utilization genes are controlled by the transcriptional repressor AraR. oup.com AraR belongs to the GntR/LacI family of regulators. oup.com Similar to BtAraR, apo-AraR binds to operator sites in the promoter regions of the ara genes in the absence of L-arabinose, repressing their transcription. oup.com The binding of L-arabinose to AraR inhibits its DNA-binding activity, leading to the induction of the operon. oup.com

Corynebacterium glutamicum : This bacterium also utilizes a LacI-type transcriptional regulator named AraR to control its araBDA operon. nih.gov This AraR protein acts as a repressor, and its DNA-binding activity is diminished by the presence of L-arabinose, which serves as an intracellular negative effector. nih.gov

Table 2: Transcriptional Regulators of L-Arabinose Metabolism in Different Bacteria

| Organism | Regulator | Regulator Family | Primary Function | Effector |

|---|---|---|---|---|

| Escherichia coli | AraC | AraC/XylS | Dual (Activator/Repressor) | L-Arabinose (Inducer) |

| Bacteroides thetaiotaomicron | BtAraR | NrtR | Repressor | L-Arabinose (Negative Effector) |

| Bacillus subtilis | AraR | GntR/LacI | Repressor | L-Arabinose (Negative Effector) |

| Corynebacterium glutamicum | AraR | LacI | Repressor | L-Arabinose (Negative Effector) |

L-(+)-Arabinose and Modulation of Bacterial Gene Expression and Virulence

L-(+)-Arabinose, a pentose sugar abundant in plant matter, is not only a carbon and energy source for many bacteria but also acts as a crucial environmental signal that modulates bacterial gene expression and virulence. tandfonline.comnih.gov The interplay between L-arabinose metabolism and virulence regulation is complex and can differ significantly between bacterial species, highlighting sophisticated strategies pathogens use to adapt to host environments. nih.govbohrium.com

In the enteric pathogen Salmonella enterica, L-(+)-arabinose has been shown to repress the expression of genes located within the Salmonella Pathogenicity Island 1 (SPI-1). nih.gov This gene cluster is essential for the invasion of intestinal epithelial cells, a critical step in Salmonella infection. nih.gov The repression of SPI-1 genes by L-arabinose is specific and not observed with other pentoses. nih.gov Research indicates that the transport of L-arabinose into the bacterial cell is necessary for this repressive effect; however, the effect is independent of both L-arabinose metabolism and the well-known L-arabinose-responsive regulator, AraC. nih.govnih.gov The primary target of this repression is the transcriptional regulator HilD, and the mechanism appears to be post-translational. nih.gov By downregulating SPI-1, L-arabinose reduces the translocation of SPI-1 effector proteins into epithelial cells, thereby decreasing Salmonella's invasive capabilities in vitro. nih.gov One proposed mechanism involves L-arabinose negatively regulating the activity of the cyclic AMP (cAMP)-cAMP receptor protein (CRP) complex. nih.govtandfonline.com This complex typically activates the expression of ribosome-associated inhibitor A (encoded by yfiA), which stabilizes the HilD protein. nih.govtandfonline.com Thus, in the presence of L-arabinose, reduced cAMP-CRP activity leads to instability of HilD and subsequent silencing of SPI-1. tandfonline.com This strategy may allow Salmonella to balance virulence with growth, suppressing the energetically costly expression of virulence factors to favor rapid expansion within the host gut at certain stages of infection. tandfonline.comnih.gov

Conversely, in enterohaemorrhagic Escherichia coli (EHEC), L-(+)-arabinose enhances the expression of the Type III Secretion System (T3SS), a key virulence factor, thereby increasing the pathogen's ability to colonize host cells. tandfonline.comnih.gov Unlike the signaling mechanism in Salmonella, this upregulation in EHEC is dependent on the catabolism of L-arabinose rather than the cell simply sensing its presence. nih.gov The metabolic products of L-arabinose appear to be the crucial element driving increased virulence factor expression. nih.gov This mechanism is not exclusive to L-arabinose, as other pentose sugars with similar metabolic fates can produce a similar regulatory effect on the T3SS. nih.govbohrium.com This highlights how EHEC can leverage dietary sugars in the host gut to promote its pathogenesis. nih.gov

The influence of L-(+)-arabinose extends to other pathogens as well. In Vibrio parahaemolyticus, a causative agent of seafood-associated gastroenteritis, L-arabinose significantly impacts its physiology. nih.govasm.org Studies have shown that the presence of L-arabinose leads to striking reductions in growth, biofilm formation, and motility. asm.orgasm.org Global gene expression analysis revealed that L-arabinose affects hundreds of genes in V. parahaemolyticus, including those involved in its utilization, the production of virulence factors, biofilm formation, and motility. nih.govasm.orgasm.org For instance, while some genes in the type III secretion system were upregulated, genes in the type VI secretion system were downregulated. asm.org These findings underscore the broad regulatory role of L-arabinose in bacterial life cycles.

Interactive Data Table: Effect of L-(+)-Arabinose on Bacterial Virulence

| Bacterial Species | Key Virulence Factor Affected | Observed Effect | Regulatory Mechanism |

| Salmonella enterica | Salmonella Pathogenicity Island 1 (SPI-1) | Repression nih.gov | Post-translational repression of HilD, independent of AraC and L-arabinose metabolism. nih.gov Involves downregulation of the cAMP-CRP complex. nih.govtandfonline.com |

| Enterohaemorrhagic E. coli (EHEC) | Type III Secretion System (T3SS) | Enhancement nih.gov | Dependent on the products of L-arabinose catabolism, not just sensing. nih.gov |

| Vibrio parahaemolyticus | Biofilm formation, Motility, T3SS, T6SS | Inhibition of biofilm and motility. asm.org | Alters global gene expression, affecting multiple cellular pathways including virulence. nih.govasm.org |

Interactive Data Table: Key Regulatory Proteins in L-(+)-Arabinose Mediated Virulence Control

| Protein | Bacterium | Role in Virulence Regulation | Effect of L-(+)-Arabinose |

| HilD | Salmonella enterica | Key transcriptional regulator of SPI-1. nih.govnih.gov | Expression/stability is decreased, leading to SPI-1 repression. tandfonline.comnih.gov |

| AraC | Salmonella enterica | Master regulator of the L-arabinose operon. nih.gov | Not involved in the repression of SPI-1 by L-arabinose. nih.govnih.gov |

| cAMP-CRP | Salmonella enterica | Activates yfiA to stabilize HilD. nih.govtandfonline.com | Activity is negatively regulated by L-arabinose. nih.govtandfonline.com |

| YfiA | Salmonella enterica | Ribosome-associated inhibitor A; maintains HilD stability. tandfonline.comnih.gov | Expression is downregulated, leading to faster HilD degradation. tandfonline.com |

Transport Systems for L + Arabinose

ATP-Binding Cassette (ABC) Transporters

ATP-Binding Cassette (ABC) transporters are primary active transport systems that mediate the high-affinity uptake of various substrates, including L-arabinose, by coupling the process to the hydrolysis of ATP. kegg.jpgenome.jp These multi-protein complexes are widespread in bacteria and are characterized by a conserved architecture. kegg.jpexpasy.org A typical prokaryotic ABC transporter consists of two integral membrane proteins that form the translocation channel, two peripheral ATP-binding proteins that energize the transport, and an extracytoplasmic or periplasmic substrate-binding protein (SBP) that captures the substrate with high specificity and affinity. kegg.jpgenome.jp

In Escherichia coli, the high-affinity L-arabinose transport system is a well-characterized ABC transporter encoded by the araFGH operon. frontiersin.orgrsc.org This complex consists of:

AraF : A periplasmic L-arabinose-binding protein that initially binds the sugar.

AraG and AraH : Two transmembrane proteins that form the pore through which the sugar crosses the inner membrane.

The system utilizes an associated ATP-binding protein to hydrolyze ATP, providing the energy for translocation. microbialtec.com

This system is responsible for L-arabinose uptake when the sugar is present at low external concentrations. frontiersin.org Similarly, in Bacillus subtilis, an ABC-type importer designated AraNPQ is energized by the ATPase MsmX and is crucial for the uptake of arabinooligosaccharides, which are subsequently hydrolyzed into L-arabinose inside the cell. researchgate.net

Recent research has also identified highly specific ABC transporters in other bacteria. For instance, the GafABCD transporter in the lignocellulose-degrading bacterium Shewanella sp. ANA-3 is essential for L-arabinose-dependent growth and specifically binds to L-arabinofuranose, the isomeric form of arabinose found in plant biomass. whiterose.ac.uk

Proton (H+)-Symporters (e.g., AraE)

Proton (H+)-symporters are secondary active transporters that facilitate the uptake of L-arabinose by coupling its movement to the transport of protons down their electrochemical gradient. ontosight.aiunam.mx These transporters belong to the Major Facilitator Superfamily (MFS), a large group of membrane transport proteins. unam.mxmorf-db.org

The most extensively studied L-arabinose proton symporter is the AraE protein, found in bacteria like Escherichia coli and Bacillus subtilis. ontosight.aiigem.org Key characteristics of AraE include:

Mechanism : It functions as a low-affinity, high-capacity transport system. asm.orgnih.govunam.mx This allows for rapid uptake when L-arabinose is abundant in the environment.

Energy Source : The transport is energized by the proton motive force across the cell membrane. unam.mx

Regulation : The araE gene is part of the arabinose regulon. ontosight.ai Its expression is induced by L-arabinose and is controlled by a transcriptional regulator, such as AraC in E. coli or AraR in B. subtilis. ontosight.aiunam.mxigem.org

In addition to bacteria, several filamentous fungi and yeasts utilize proton-coupled symport mechanisms for L-arabinose uptake. nih.govnih.govusp.br The characterization of transporters like LAT-1 from Neurospora crassa and MtLAT-1 from Myceliophthora thermophila has confirmed their function as proton symporters. nih.gov

Functional Characterization and Kinetic Studies of L-(+)-Arabinose Uptake

The functional properties of L-arabinose transporters are determined through kinetic studies that measure the initial rates of sugar uptake at various concentrations. nih.gov These experiments allow for the calculation of key kinetic parameters: the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). The Km value reflects the transporter's affinity for the substrate (a lower Km indicates higher affinity), while Vmax represents the maximum rate of transport when the transporter is saturated with the substrate.

Studies have revealed a wide range of kinetic properties among different L-arabinose transporters. In E. coli, the two transport systems exhibit vastly different affinities. The AraFGH ABC transporter is a high-affinity system with a Km in the micromolar range, whereas the AraE symporter is a low-affinity system with a Km that is significantly higher. asm.orgnih.govrsc.org For example, the Km for the high-affinity system has been reported as approximately 8.3 µM, while the low-affinity system has a Km of about 100-320 µM. nih.govunam.mx

Kinetic analyses of transporters from other organisms, particularly fungi and yeasts, have identified a diversity of systems, including both high- and low-affinity transporters. nih.govusp.brlu.se For instance, the transporter Lat1 from Ambrosiozyma monospora exhibits high-affinity transport for L-arabinose with a Km of approximately 0.03 mM. asm.org In contrast, the LAT-1 transporter from Neurospora crassa shows lower affinity but a very high transport capacity. nih.govnih.gov These studies often involve heterologous expression of the transporter gene in a host organism like Saccharomyces cerevisiae that lacks native L-arabinose transporters, allowing for precise characterization. nih.govnih.gov Inhibition studies using other sugars are also a crucial part of functional characterization, revealing the specificity of the transporter. usp.brresearchgate.net

The table below summarizes the kinetic parameters for several characterized L-(+)-arabinose transporters.

Advanced Research Methodologies and Analytical Techniques

Omics Approaches in L-(+)-Arabinose Research

High-throughput "omics" technologies have become indispensable in studying the systemic responses of organisms to L-(+)-arabinose. These methodologies allow for a global view of molecular changes, from gene expression to metabolite production.

Transcriptomics, particularly through RNA sequencing (RNA-Seq), has been instrumental in elucidating the gene expression profiles of microorganisms in response to L-(+)-arabinose. This technique provides a comprehensive snapshot of the genes that are activated or repressed when L-(+)-arabinose is the available carbon source.

Research on Escherichia coli has utilized transcriptomic analyses to understand how L-(+)-arabinose influences biofilm formation and antibiotic resistance. oberlin.edumdpi.comnih.gov These studies revealed that L-(+)-arabinose can modulate the expression of a wide range of genes, including those involved in arabinose metabolism (e.g., araE, a permease for arabinose import), acid stress, and the formation of extracellular structures that are critical for biofilm integrity. oberlin.edu Specifically, genes encoding for pili (fimA) and curli (csgA, csgB), which are involved in bacterial adhesion, were found to be affected by L-arabinose. mdpi.comnih.gov

In another example, RNA-Seq was used to compare the mRNA profiles of Vibrio parahaemolyticus grown with and without L-(+)-arabinose. The results showed that a significant portion of the bacterium's genes were differentially expressed, with 311 genes being enhanced and 441 genes being decreased in their expression levels in the presence of L-arabinose. nih.gov The affected genes were linked to multiple cellular pathways, including L-arabinose utilization, virulence, and biofilm formation. nih.gov These transcriptomic studies highlight how L-(+)-arabinose can act as a signaling molecule that remodels the bacterial transcriptome, influencing various physiological processes beyond simple metabolism. oberlin.edu

Proteomics enables the large-scale study of proteins, providing critical information on the expression and characteristics of enzymes involved in L-(+)-arabinose metabolism. Comparative proteomic analyses, where protein expression levels are compared across different growth conditions, have been particularly insightful.

A study on the marine flavobacterium Maribacter sp. MAR_2009_72 used proteomics to investigate the utilization of arabinogalactan (B145846), a polysaccharide containing L-arabinose. nih.gov When grown on arabinogalactan, the bacterium showed specific expression of various proteins, predominantly glycoside hydrolases (GHs). nih.gov The analysis identified several α-L-arabinofuranosidases and other enzymes crucial for breaking down the complex polysaccharide. nih.gov The proteomic data also revealed the expression of proteins involved in the subsequent steps of the arabinose metabolic pathway, such as L-arabinose isomerase, ribulokinase, and L-ribulose-5-phosphate 4-epimerase, with their expression being highest in the presence of arabinose. nih.gov This approach provides a detailed view of the enzymatic machinery that is deployed by bacteria to deconstruct and metabolize complex carbohydrates containing L-(+)-arabinose.

| Protein/Enzyme | Function | Expression Pattern |

|---|---|---|

| α-L-arabinofuranosidases (GH43, GH51) | Hydrolysis of arabinogalactan | Expressed in arabinose, arabinogalactan, and galactose proteomes; highest intensity in arabinose. nih.gov |

| L-arabinose isomerase | Conversion of L-arabinose to L-ribulose | Expressed in arabinose, arabinogalactan, and galactose proteomes; highest intensity in arabinose. nih.gov |

| Ribulokinase | Phosphorylation of L-ribulose | Expressed in arabinose, arabinogalactan, and galactose proteomes; highest intensity in arabinose. nih.gov |

| L-ribulose-5-phosphate 4-epimerase | Epimerization of L-ribulose-5-phosphate | Expressed in arabinose, arabinogalactan, and galactose proteomes; highest intensity in arabinose. nih.gov |

Metabolomics, the systematic study of small molecules (metabolites) within cells, tissues, or organisms, is a powerful tool for identifying metabolic bottlenecks and understanding the flow of intermediates through a pathway. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are central to these analyses.

In the field of metabolic engineering, metabolomics has been applied to optimize the co-utilization of different sugars by microorganisms. For instance, in Corynebacterium glutamicum, an industrially important bacterium, LC-MS/MS-based metabolomics was used to quantify the intermediates of central carbon metabolism. researchgate.net This approach helped to identify pyruvate (B1213749) kinase as a major bottleneck in the simultaneous utilization of L-arabinose and D-glucose. researchgate.net By understanding which intermediates accumulate, researchers can devise strategies to engineer the metabolic pathway for more efficient sugar co-fermentation. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique in metabolomics, capable of identifying and quantifying a wide range of metabolites, including sugars like arabinose in complex biological samples. mdpi.com

Biochemical and Biophysical Characterization of L-(+)-Arabinose Metabolizing Enzymes

A detailed understanding of the enzymes that catalyze the steps in L-(+)-arabinose metabolism is crucial. This is achieved through a combination of biochemical assays to determine their function and biophysical methods to elucidate their structure.

Enzyme activity assays are fundamental for characterizing the function of L-(+)-arabinose metabolizing enzymes. These assays measure the rate at which an enzyme converts its substrate into a product under specific conditions. For L-arabinose isomerase, the first enzyme in the bacterial L-arabinose utilization pathway, activity is typically determined by measuring the amount of L-ribulose formed from L-arabinose. wikipedia.orgnih.govacs.org A common method for this is the cysteine-carbazole-sulfuric acid method, which allows for the colorimetric quantification of the resulting keto-sugar. nih.govscielo.br

One unit of L-arabinose isomerase activity is often defined as the amount of enzyme required to produce 1 µmol of L-ribulose per minute under the specified assay conditions. nih.govacs.orgscielo.br These assays are also used to determine the optimal conditions for enzyme activity, such as temperature, pH, and the requirement for metal ions as cofactors. For example, L-arabinose isomerase from Lactobacillus reuteri shows maximum activity at 65 °C and a pH of 6.0, and its activity is enhanced by the presence of Co²⁺ and Mn²⁺ ions. nih.govacs.org

Kinetic studies provide further insights into the enzyme's mechanism, including its affinity for substrates (Km) and its maximum reaction rate (Vmax). For L-arabinose 1-dehydrogenase, an enzyme in a different L-arabinose metabolic pathway, kinetic analysis has revealed a high catalytic efficiency for both L-arabinose and D-galactose. nih.gov

| Source Organism | Optimal Temperature | Optimal pH | Required Cofactors |

|---|---|---|---|

| Klebsiella pneumoniae | 40 °C mdpi.com | 8.0 mdpi.com | Mn²⁺ mdpi.com |

| Lactobacillus reuteri | 65 °C nih.govacs.org | 6.0 nih.govacs.org | Co²⁺, Mn²⁺ nih.govacs.org |

| Clostridium hylemonae | 50 °C researchgate.net | 7.0 - 7.5 researchgate.net | Mg²⁺ researchgate.net |

| Lactobacillus plantarum | 50 °C nih.gov | 5.0 nih.gov | Mn²⁺ nih.gov |

Structural biology, particularly X-ray crystallography, provides high-resolution, three-dimensional structures of enzymes, which is essential for understanding their catalytic mechanisms at an atomic level. mdpi.com The crystal structure of L-arabinose isomerase from E. coli has been solved, revealing that the enzyme is organized into three domains and assembles into a hexameric structure. rcsb.org This structural information is invaluable for understanding how the enzyme binds its substrate, L-arabinose, and catalyzes its isomerization to L-ribulose. rcsb.org

Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation of L-(+)-arabinose and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the constitution, configuration, and conformation of these sugar molecules.

1D ¹H NMR spectra of L-arabinose in solution, such as in D₂O or a mixture of DMSO-d₆ and D₂O, reveal signals corresponding to the different protons in the molecule. nih.govniscpr.res.in However, due to the presence of multiple anomeric forms (α- and β-pyranose, and α- and β-furanose) in equilibrium, the spectra can be complex with overlapping signals. niscpr.res.in Advanced techniques like pure shift NMR spectroscopy can enhance spectral resolution by removing the effects of homonuclear scalar coupling, which aids in distinguishing between the various species present in a mixture. niscpr.res.in

2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide more detailed structural information by revealing correlations between different nuclei. These methods are instrumental in assigning the proton and carbon signals for each anomeric form and in establishing the connectivity of the sugar backbone. For instance, ¹H-¹H COSY experiments help identify scalar-coupled protons, while HSQC and HMBC experiments correlate protons with their directly attached or more distant carbon atoms, respectively. This comprehensive analysis allows for the unambiguous structural determination of L-arabinose and its oligosaccharides.

Table 1: Selected ¹H NMR Spectroscopy Data for L-(+)-Arabinose

| Parameter | Description | Reference |

| Solvent | D₂O with 50 mM Sodium Phosphate (B84403), 500 µM NaAzide | mdpi.com |

| Temperature | 298 K | mdpi.com |

| pH | 7.4 | mdpi.com |

| Reference | 500 µM DSS | mdpi.com |

| Instrument | Bruker DMX 400MHz | mdpi.com |

Chromatographic Techniques for Analysis and Quantification

Chromatographic techniques are fundamental for the separation, identification, and quantification of L-(+)-arabinose in various matrices, from simple mixtures to complex biological or industrial samples.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of L-(+)-arabinose due to its high resolution, sensitivity, and speed. researchgate.net Various HPLC configurations are employed depending on the sample complexity and analytical goals.

A common approach involves the use of specialized carbohydrate analysis columns, such as those packed with cation-exchange resins in the lead(II) or calcium form. researchgate.net Isocratic elution with a mobile phase of acetonitrile and water is often effective. nih.gov For detection, a Refractive Index (RI) detector is frequently used as it provides a universal response for non-UV absorbing compounds like L-arabinose. researchgate.netnih.gov The retention time of L-arabinose under specific chromatographic conditions is used for its identification by comparing it to a standard. nih.govresearchgate.net For instance, in one method, the retention time for arabinose was reported to be 4.7 minutes. nih.gov

For more complex samples or when higher sensitivity is required, other detection methods such as Evaporative Light Scattering Detection (ELSD) or mass spectrometry (MS) can be coupled with HPLC. nih.govnih.gov The choice of mobile phase can be adapted for MS compatibility, for example, by replacing phosphoric acid with formic acid. nih.gov

Table 2: Example of HPLC Conditions for L-(+)-Arabinose Analysis

| Parameter | Condition | Reference |

| Column | COL–AMINO 150 x 4.6 mm | nih.gov |

| Mobile Phase | 75% Acetonitrile : 25% Water (Isocratic) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 35°C | nih.gov |

| Detector | Refractive Index (RI) | nih.gov |

| Injection Volume | 10 µL | nih.gov |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative and semi-quantitative analysis of L-(+)-arabinose. oup.comblackwellpublishing.comjh.edu It is particularly useful for monitoring the progress of chemical reactions or enzymatic hydrolyses that produce or consume L-arabinose. mdpi.com

In a typical TLC analysis, a small amount of the sample is spotted onto a TLC plate coated with an adsorbent material, most commonly silica gel. oup.comjh.edu The plate is then developed in a chamber containing a suitable solvent system (mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. oup.com For sugars like L-arabinose, a mixture of polar organic solvents and water is often used as the mobile phase.

After development, the separated spots are visualized. Since sugars are typically not colored, a visualization agent is required. This is often achieved by spraying the plate with a reagent such as a sulfuric acid solution followed by heating, which results in the charring of the organic compounds and the appearance of dark spots. The position of the spot corresponding to L-arabinose is identified by comparing its retention factor (Rf) value to that of a known L-arabinose standard run on the same plate. oup.com

Genetic Engineering and Molecular Biology Techniques

Genetic engineering and molecular biology techniques are pivotal in understanding and manipulating the metabolic pathways involving L-(+)-arabinose, as well as for engineering enzymes with improved properties for industrial applications.

The genes encoding enzymes involved in L-arabinose metabolism have been identified, cloned, and heterologously expressed in various host organisms, most notably Escherichia coli. niscpr.res.innih.govnih.gov This allows for the large-scale production and purification of these enzymes for detailed characterization and industrial use.

For example, the araA gene, which encodes L-arabinose isomerase, has been cloned from various thermophilic bacteria such as Anoxybacillus kestanbolensis and Thermotoga maritima and expressed in E. coli. niscpr.res.inresearchgate.net The expression of these genes is often placed under the control of an inducible promoter, such as the L-arabinose-inducible PBAD promoter, which allows for controlled and high-level production of the recombinant protein. nih.govjh.edunih.gov Similarly, genes for other enzymes in the L-arabinose metabolic pathway, like L-arabinose 1-dehydrogenase from Azospirillum brasiliense, have also been successfully cloned and expressed, facilitating the study of alternative L-arabinose metabolic routes. nih.govresearchgate.net

Site-directed mutagenesis is a powerful technique used to introduce specific changes into the amino acid sequence of an enzyme to alter its properties, such as catalytic activity, substrate specificity, and stability. blackwellpublishing.com This rational design approach has been extensively applied to L-arabinose isomerase (L-AI) to improve its efficiency in converting D-galactose to D-tagatose, a low-calorie sweetener. nih.govmdpi.comnih.gov

By analyzing the three-dimensional structure of L-AI and identifying key amino acid residues in the active site or substrate-binding pocket, researchers can make targeted mutations. mdpi.comresearchgate.net For instance, studies have shown that mutating specific residues in L-AI from organisms like Geobacillus thermodenitrificans and Alicyclobacillus hesperidum can lead to variants with significantly higher catalytic efficiency (kcat/Km) for D-galactose. nih.govnih.gov In some cases, mutations distant from the active site have also been found to influence the enzyme's optimal pH and activity. nih.gov These engineered enzymes are highly valuable for the industrial production of rare sugars.

Promoter Analysis and Reporter Assays for Gene Regulation Studies

Promoter analysis and reporter assays are fundamental methodologies for dissecting the intricate mechanisms of gene regulation governed by L-(+)-arabinose. In bacteria, particularly Escherichia coli, the metabolism of L-arabinose is controlled by the araBAD operon, which serves as a model system for understanding both positive and negative gene control. wikipedia.orgnih.gov The expression of this operon is tightly regulated by the AraC protein and the presence of L-arabinose, making it a powerful tool for inducible gene expression systems. bdu.ac.inoup.com

The core of this regulatory system consists of the structural genes (araB, araA, and araD), which encode the enzymes for L-arabinose catabolism, and their promoter, PBAD. wikipedia.orgnih.gov Upstream lies the araC gene, which encodes the regulatory AraC protein. bdu.ac.in The AraC protein functions as a homodimer and exhibits a dual regulatory role. wikipedia.orgbdu.ac.in In the absence of L-arabinose, the AraC dimer binds to two distant DNA sites, araO2 and araI1, creating a DNA loop that physically blocks RNA polymerase from accessing the PBAD promoter, thereby repressing transcription. wikipedia.orguniprot.orgjh.edu

When L-(+)-arabinose is present, it acts as an inducer, binding to the AraC protein. uniprot.orgresearchgate.net This binding event triggers a conformational change in the AraC dimer, causing it to release the araO2 site and bind to the adjacent araI1 and araI2 sites. wikipedia.orgresearchgate.net This new conformation helps recruit RNA polymerase to the PBAD promoter, activating the transcription of the araBAD genes. wikipedia.orgoup.com This elegant switch-like mechanism allows for a tightly controlled, dose-dependent response to the concentration of L-arabinose. oup.comnih.gov